CV-6209-d5
Description
Overview of Platelet-Activating Factor (PAF) as a Biologically Active Lipid Mediator
Platelet-Activating Factor (PAF), also known as PAF-acether or AGEPC (acetyl-glyceryl-ether-phosphorylcholine), is a potent phospholipid mediator. mdpi.comwikipedia.org It was initially identified by its capacity to induce platelet aggregation and vasodilation. nih.gov Beyond its effects on platelets, PAF is recognized as a significant mediator of inflammation, allergic responses, and shock. nih.gov It can cause severe inflammation in airways, leading to asthma-like symptoms. nih.gov PAF production can be triggered by bacterial toxins, resulting in vasodilation, decreased blood pressure, reduced cardiac output, and shock. nih.gov
PAF's primary role is to mediate intercellular interactions. nih.gov Various cell types synthesize it, and it binds to extracellular receptors on other cells, initiating activation and phenotypic changes. nih.gov While intercellular signaling is well-understood in vascular and inflammatory systems, PAF also transmits information in the central nervous system, endocrine system, gastrointestinal tract, and other organs. nih.gov The PAF intercellular-signaling system is tightly controlled by several regulatory mechanisms. nih.gov PAF is not considered the sole mediator of disease in humans but plays a pivotal role in certain syndromes and diseases. nih.gov
Structurally, PAF is a phospholipid. mdpi.com The acetyl group at the sn-2 position of its glycerol (B35011) backbone is crucial for its biological activity. scielo.br Removal of the sn-1 position eliminates biological activity, and sequential removal of methyl groups from the sn-3 position diminishes activity. wikipedia.org
Characterization of the Platelet-Activating Factor Receptor (PAF-R) and its Physiological Roles in Model Systems
The Platelet-Activating Factor Receptor (PAF-R) is a G-protein coupled receptor. guidetopharmacology.orgguidetopharmacology.org It is found on the plasma and nuclear membranes of most cells in the vascular and innate immune systems. guidetopharmacology.org The human gene encoding PAF-R is named PTAFR and is located on chromosome 1. guidetopharmacology.org Alternative splicing of this gene leads to the production of multiple transcript variants. guidetopharmacology.org
Binding of PAF or its mimics, such as oxidized short-chain phosphatidylcholine species, to PAF-R activates several signal transduction pathways. guidetopharmacology.org These include phospholipases C, D, and A2, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. nih.govguidetopharmacology.org PAF-R activation induces rapid desensitization through phosphorylation and internalization. guidetopharmacology.org
PAF-R is widely expressed in immune cells like neutrophils, eosinophils, mast cells, macrophages, and B cells, as well as in other cell types such as keratinocytes, fibroblasts, and platelets. guidetopharmacology.org Studies using PAF-R knockout mice have confirmed that a single receptor mediates PAF's effects. guidetopharmacology.org Two distinct PAF-R mRNA transcripts with identical open reading frames are generated from separate promoters. guidetopharmacology.org Transcript I expression is regulated by estrogen, while transcript II is regulated by the PKC-NFkB pathway. guidetopharmacology.org PAF-R couples with G proteins Gi, Gq, and G12/13, consistent with its ability to trigger a wide range of responses. guidetopharmacology.org
In model systems, PAF-R activation has been shown to play roles in various physiological processes, including vasodilation, superoxide (B77818) formation, cell proliferation, angiogenesis, and the regulation of inflammatory responses. guidetopharmacology.orgguidetopharmacology.org It is also involved in human reproduction and pulmonary gas exchange. guidetopharmacology.org
Significance of PAF Receptor Antagonists in Investigating Pathophysiological Mechanisms
PAF receptor antagonists are crucial tools for dissecting the roles of PAF signaling in various physiological and pathological conditions. nih.govscbt.com By blocking the interaction between PAF and its receptor, these antagonists prevent the downstream signaling cascades initiated by PAF binding. scbt.com This allows researchers to investigate the functional consequences of modulating PAF-R activity. scbt.com
Antagonists have been instrumental in studying the involvement of PAF in inflammatory diseases, allergic disorders, endotoxic shock, and anaphylaxis. medchemexpress.com They have also been used to explore the role of PAF in conditions such as sepsis, stroke, cancer, kidney disease, and allergies. nih.gov Research has shown that PAF is released in shock and ischemic states, and PAF antagonists can protect organs like the heart and brain against ischemic injury in experimental models. nih.gov Studies on cerebral, myocardial, and intestinal ischemia, as well as various shock conditions, have highlighted the significance of the inflammatory process and cell-to-cell interactions in these pathophysiological states, with PAF antagonists providing insights into these mechanisms. nih.gov
PAF receptor antagonists offer a means to investigate the intricate interplay between PAF-R and its signaling pathways. scbt.com Their diverse nature allows for their use in experimental settings to determine the specific roles of PAF-R in different cellular processes. scbt.com
Introduction to CV-6209 as a Potent PAF Receptor Antagonist and the Role of CV-6209-d5 as a Research Tool
CV-6209 is a synthetic compound recognized as a potent antagonist of the platelet-activating factor (PAF) receptor. medchemexpress.comcaymanchem.commedchemexpress.com It has been shown to inhibit PAF-induced aggregation of rabbit and human platelets with IC50 values of 75 nM and 170 nM, respectively. caymanchem.commedchemexpress.com CV-6209 exhibits specificity for PAF receptors, demonstrating little action on platelet aggregation induced by other agonists like arachidonic acid, ADP, or collagen. caymanchem.commedchemexpress.com In vivo, CV-6209 is bioavailable and can prevent PAF-induced hypotension in rats without affecting hypotension caused by other mediators such as arachidonic acid, histamine (B1213489), bradykinin (B550075), or isoproterenol. caymanchem.commedchemexpress.comscispace.com
CV-6209 has been utilized in various research applications to study the role of PAF receptor signaling both in vitro and in vivo. caymanchem.com For example, it has been used to investigate the involvement of PAF in gastric mucosal injury induced by ischemia-reperfusion, where it attenuated injury and inhibited neutrophil superoxide production. nih.gov It has also been employed in studies examining the role of endogenous PAF in eosinophil effector functions stimulated by IL-5 or IgG1, demonstrating inhibition of superoxide production and lipid body formation. aai.org
This compound is a deuterated form of CV-6209. caymanchem.com Deuteration involves replacing hydrogen atoms with deuterium (B1214612) isotopes. This modification is particularly useful in research, especially in analytical techniques such as mass spectrometry. Deuterated analogs like this compound serve as internal standards in quantitative analysis, allowing for accurate measurement of the non-deuterated compound in complex biological matrices. scispace.com This is crucial for pharmacokinetic studies, metabolic profiling, and quantifying the presence of CV-6209 in experimental systems. scispace.com The availability of this compound thus enhances the ability to precisely track and quantify CV-6209 in research settings, making it a valuable research tool for studying PAF receptor-mediated processes. caymanchem.com
Properties
Molecular Formula |
C34H55D5N3O6 · Cl |
|---|---|
Molecular Weight |
647.4 |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2; |
InChI Key |
APUCCVGQZPNXIO-TXZBQNLLSA-N |
SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=C(CN(C(C)=O)C(OCC(OC)COC(NCCCCCCCCCCCCCCCCCC)=O)=O)C=CC=C1.[Cl-] |
Synonyms |
2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-1,1,2,2,2-d5-pyridinium, monochloride |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Cv 6209 Relevant to Cv 6209 D5 Research Context
PAF Receptor Binding and Selectivity Profiles of CV-6209
CV-6209 is recognized as a potent and selective antagonist of the PAF receptor. Its interaction with the receptor has been studied across various cell types and species.
Competitive and Non-Competitive Antagonism at PAF-R
Research indicates that CV-6209 can act as both a competitive and non-competitive antagonist of the PAF receptor, depending on the cell type. In rabbit platelets and polymorphonuclear leukocytes (PMN), CV-6209 competitively antagonized PAF-induced aggregation with similar potency. nih.gov However, in guinea-pig resident peritoneal macrophages, CV-6209 demonstrated non-competitive antagonism of PAF-induced prostacyclin (PGI2) generation, causing a significant depression of the maximum response to PAF and a non-parallel shift in the concentration-response curve. nih.gov This suggests that the mode of antagonism by CV-6209 can vary depending on the specific cellular context and potentially receptor subtypes involved.
Binding Dynamics and Receptor Modulation Characteristics
CV-6209 exhibits specific interaction profiles with the PAF-R, involving electrostatic and van der Waals forces. scbt.com It is described as having distinctive conformational flexibility, which may allow it to adapt to various receptor states. scbt.com The reaction kinetics of CV-6209 indicate a gradual binding process, potentially leading to sustained receptor modulation and influencing cellular pathways through nuanced feedback mechanisms. scbt.com Studies in human platelet membranes have shown that specific [3H]PAF binding is displaced by CV-6209, among other antagonists, indicating its interaction with the PAF binding site. nih.govpsu.edu
Specificity Against Other Aggregating Agents (e.g., arachidonic acid, ADP, collagen)
A key characteristic of CV-6209 is its high specificity for the PAF receptor. Studies consistently show that CV-6209 has little to no action on platelet aggregation induced by other common aggregating agents such as arachidonic acid, ADP, or collagen. caymanchem.comscispace.comlabscoop.comcaymanchem.comnih.gov This selectivity highlights its utility as a tool for specifically investigating PAF-mediated biological processes without interfering with pathways initiated by these other mediators.
Here is a table summarizing the specificity of CV-6209 against various aggregating agents:
| Aggregating Agent | Effect of CV-6209 |
| Platelet-Activating Factor (PAF) | Potent Inhibition |
| Arachidonic Acid | Little to No Effect |
| ADP | Little to No Effect |
| Collagen | Little to No Effect |
Differential Selectivity for PAF Receptor Subtypes in Various Tissues and Cell Lines
While the PAF receptor is generally considered to be composed of single polypeptides, some studies suggest the possibility of different functional responses mediated by the receptor in various tissues. jst.go.jphku.hk Research on the effects of PAF receptor antagonists, including CV-6209, on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart supports the hypothesis that functionally opposite effects of PAF may be mediated by different PAF receptor subtypes. hku.hk In this context, CV-6209 showed selectivity for blocking the vasodilator effect of PAF, requiring a higher concentration to block the vasoconstrictor effect. hku.hk This suggests potential differential interactions of CV-6209 with PAF receptors depending on the tissue or cell type, although the existence of distinct structural PAF receptor subtypes is not definitively established. Studies in guinea-pig macrophages also suggest that the PAF receptors in these cells may be distinct from those mediating aggregation in platelets and PMN, based on the non-competitive antagonism observed with CV-6209. nih.gov CV-6209 has also been shown to compete with [3H]PAF for binding in membranes from human keratinocytes (A-431 cells). core.ac.uk
Intracellular Signaling Pathway Modulation by CV-6209
The antagonism of the PAF receptor by CV-6209 leads to the modulation of intracellular signaling pathways typically activated by PAF binding.
Inhibition of PAF-Induced Cellular Responses (e.g., platelet aggregation, mast cell degranulation)
CV-6209 is a potent inhibitor of various PAF-induced cellular responses. It effectively inhibits the aggregation of rabbit and human platelets induced by PAF, with reported IC50 values in the nanomolar range. caymanchem.comscispace.comlabscoop.comcaymanchem.comprobechem.commedchemexpress.com For instance, IC50 values of 75 nM for rabbit platelets and 170 nM for human platelets have been reported. caymanchem.comlabscoop.comcaymanchem.commedchemexpress.com CV-6209 also inhibits [3H]serotonin release from rabbit platelets stimulated with PAF. scispace.comnih.govmedchemexpress.com
Beyond platelet activity, CV-6209 has been shown to inhibit PAF-induced mast cell degranulation. Studies using human mast cell lines (LAD2) and primary human lung mast cells (hLMCs) have demonstrated that CV-6209 inhibits PAF-induced histamine (B1213489) and β-hexosaminidase release. medchemexpress.comjiaci.orgmdpi.comresearchgate.netnih.gov This inhibitory effect suggests that CV-6209 can block the downstream signaling cascades initiated by PAF binding to its receptor in mast cells, which are involved in allergic and inflammatory responses. jiaci.orgmdpi.comresearchgate.netnih.gov
Here is a table summarizing the inhibitory effects of CV-6209 on PAF-induced cellular responses:
| Cellular Response Stimulated by PAF | Effect of CV-6209 | IC50 (where reported) | Cell Type/Species |
| Platelet Aggregation | Inhibition | 75 nM | Rabbit Platelets |
| Platelet Aggregation | Inhibition | 170 nM | Human Platelets |
| [3H]serotonin release | Inhibition | Similar potency to aggregation inhibition | Rabbit Platelets |
| Mast Cell Degranulation (β-hexosaminidase release) | Inhibition | Human Mast Cell Line (LAD2), Human Lung Mast Cells (hLMCs) | |
| Mast Cell Degranulation (Histamine release) | Inhibition | Human Mast Cell Line (LAD2), Human Lung Mast Cells (hLMCs) |
The inhibition of these diverse cellular responses underscores the effectiveness of CV-6209 as a PAF receptor antagonist and provides a basis for understanding how CV-6209-d5 would likely exert its effects in similar biological systems by interfering with PAF-mediated signaling.
Influence on G Protein-Coupled Signaling Cascades (Gq/11 and Gi/o families)
The platelet-activating factor receptor (PAFR) is a classical G protein-coupled receptor known to couple with both the Gi/Go and Gq/11 families of heterotrimeric G proteins. eurofinsdiscovery.comnih.gov Activation of the PAFR by its ligand, PAF, triggers the dissociation of these G proteins into their α and βγ subunits, initiating downstream signaling cascades.
Studies have indicated that both Gi and Gq proteins contribute to PAFR-mediated signaling. Specifically, both Gi and Gq protein activation by the PAFR can lead to phosphoinositide (PI) hydrolysis and exocytosis. nih.gov However, certain cellular responses appear to be preferentially mediated by one G protein family over the other. For instance, chemotaxis and specific cross-regulatory signals mediated by the PAFR are exclusively dependent on Gi protein activation. nih.gov
As a potent antagonist, CV-6209 blocks the binding of PAF to its receptor, thereby inhibiting the activation of these associated G proteins. This prevents the downstream signaling events that would otherwise be initiated by PAF binding. The competitive nature of CV-6209's antagonism at the PAF receptor in certain contexts, such as inhibiting PAF-induced aggregation of platelets and polymorphonuclear leukocytes (PMN), has been demonstrated with comparable pA2 values. nih.gov
Modulation of Downstream Cellular Effectors and Feedback Mechanisms
The activation of Gq/11 proteins downstream of the PAF receptor leads to the activation of phospholipase C-beta (PLC-β). wikipedia.org PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 then triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.org Gi/Go protein activation can also modulate various downstream effectors, including adenylyl cyclase and ion channels, and can activate mitogen-activated protein kinases (MAPKs) like ERK1/2. nih.gov
CV-6209, by blocking PAFR activation, effectively inhibits these downstream signaling events. This includes the suppression of intracellular calcium mobilization jci.org and the modulation of pathways involving PKC jci.org. The inhibitory effect of CV-6209 on PAF-induced cellular responses, such as platelet aggregation caymanchem.comnih.govscience.govjci.org and neutrophil superoxide (B77818) production researchgate.net, is a direct consequence of its ability to prevent the activation of these downstream effectors.
While the search results highlight the direct antagonistic effects of CV-6209 on PAF-induced signaling, detailed studies specifically on how CV-6209 might modulate complex feedback mechanisms within the PAF signaling network were not extensively covered. However, the general principle of feedback loops in cellular signaling involves the output of a pathway influencing its input or components lumenlearning.comkhanacademy.orgbioninja.com.au. By blocking the initial signal transduction at the receptor level, CV-6209 would indirectly impact any feedback loops that are contingent upon PAFR activation and its subsequent downstream signaling.
Effects on Prostacyclin (PGI2) Generation and its Regulation by PAF
Platelet-activating factor is known to influence the generation of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Research has shown that CV-6209 can significantly impact PAF-induced PGI2 production. In guinea-pig peritoneal macrophages, CV-6209 potently antagonized PAF-induced PGI2 generation. nih.gov Interestingly, this antagonism appeared to be non-competitive in this specific cell type, suggesting potentially complex interactions or receptor subtypes compared to the competitive antagonism observed for platelet and PMN aggregation. nih.gov
Furthermore, observations that lower concentrations of CV-6209 reduced basal PGI2 production in macrophages suggested that endogenous PAF might play a role in regulating basal levels of PGI2 generation. nih.gov In bovine cultured aortic endothelial cells, CV-6209 also inhibited PGI2 generation induced by various stimuli including bradykinin (B550075), A23187, and ATP, suggesting a potential role for intracellular PAF in signal transduction leading to PGI2 production in these cells. nih.gov
The following table summarizes some key findings regarding CV-6209's effects on PAF-induced responses:
| Cell Type / System | PAF-Induced Response | Effect of CV-6209 | Antagonism Type (where specified) | Reference |
| Rabbit and Human Platelets | Aggregation | Inhibited (IC50 values 75 and 170 nM, respectively) | Competitive | caymanchem.comnih.gov |
| Rabbit and Guinea-pig PMN | Aggregation | Antagonized | Competitive | nih.gov |
| Guinea-pig Peritoneal Macrophages | Prostacyclin (PGI2) Generation | Potently antagonized; depressed maximum response | Non-competitive | nih.gov |
| Rat Gastric Mucosa (Ischemia-Reperfusion) | Neutrophil Superoxide Production | Inhibited | Not specified | researchgate.net |
| Bovine Cultured Aortic Endothelial Cells | Prostacyclin (PGI2) Generation | Inhibited (induced by Bk, A23187, ATP) | Not specified | nih.gov |
| Guinea-pig Adrenals (perfused) | Cortisol Secretion | Inhibited | Competitive | bioscientifica.com |
This table illustrates the varied effects of CV-6209 across different cell types and physiological processes, all linked to its primary action as a PAF receptor antagonist.
Preclinical Investigations and Therapeutic Potential of Cv 6209 in Model Systems
Cardiovascular System Research
Studies on CV-6209 have extensively explored its impact on the cardiovascular system, particularly in the context of PAF-mediated effects and ischemia-reperfusion injury.
Studies on PAF-Induced Hypotension in Rodent Models
PAF is known to induce significant hypotension in various animal models. Investigations in rodent models have demonstrated the efficacy of CV-6209 in preventing and reversing PAF-induced drops in blood pressure. Intravenous administration of PAF has been shown to cause hypotension in Wistar rats. nih.gov Pretreatment with intravenous CV-6209 significantly prevented this hypotensive effect. nih.gov
Further studies have quantified the potency of CV-6209 in this regard. CV-6209 administered intravenously inhibited PAF (0.3 μg/kg; i.v.)-induced hypotension in rats with an ED50 of 0.009 mg/kg. medchemexpress.comscispace.comtargetmol.com This effect appeared to be selective, as CV-6209 did not influence hypotension induced by other vasoactive substances such as arachidonic acid, histamine (B1213489), bradykinin (B550075), and isoproterenol. medchemexpress.comtargetmol.com Beyond prevention, CV-6209 also demonstrated the ability to rapidly reverse established PAF-induced hypotension in rats when administered as a post-treatment, with an ED50 of 0.0046 mg/kg (i.v.). scispace.com The observed potency of CV-6209 in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension was found to be similar. scispace.com
Assessment of Cardioprotective Effects in Ischemia-Reperfusion Injury Models (e.g., Swine Heart-Lung Transplantation)
Ischemia-reperfusion injury (IRI) is a significant factor in the damage that occurs following the restoration of blood flow to ischemic tissues, and PAF is understood to play a critical role in myocardial IRI. researchgate.netphysiology.org The cardioprotective effects of CV-6209 have been evaluated in models of IRI, including a swine model of heart-lung transplantation. nih.gov
In a study involving forty-two swine, the protective effect of CV-6209 on IRI was assessed. Animals were divided into three groups: one receiving CV-6209 alone, another receiving CV-6209 in combination with allopurinol (B61711), and a control group that received no interventional therapy. nih.gov The results indicated that animals treated with CV-6209, either alone or in combination with allopurinol, exhibited significantly better protection from ischemia-reperfusion injury compared to the control group (P < 0.05). nih.gov Morphological assessments were consistent with the physiological differences observed among the experimental groups. nih.gov These findings suggest that CV-6209 is effective in preventing heart and lung ischemia-reperfusion injury, with or without concomitant allopurinol pretreatment. nih.gov In other models, CV-6209 was found to prevent pulmonary edema following coronary ligation in dogs. researchgate.net Studies in isolated perfused hearts from various species, including rabbits, guinea pigs, and rats, have also shown that PAF antagonists can prevent mechanical and electrical alterations occurring after ischemia-reperfusion. researchgate.net
Analysis of Vasodilator and Vasoconstrictor Effects of PAF in Perfused Organ Models
The effects of PAF on vascular tone can be complex, involving both vasodilation and vasoconstriction depending on the vascular bed and conditions. Studies using perfused organ models, such as the isolated rat heart, have investigated how PAF antagonists like CV-6209 modulate these effects.
Different PAF antagonists have shown selectivity in blocking the coronary vasodilator and vasoconstrictor effects of PAF in the perfused rat heart. nih.gov CV-6209 demonstrated selectivity for blocking the vasodilator effect of PAF. nih.gov A higher concentration of CV-6209 (10 fold greater) was required to block the vasoconstrictor effect compared to the concentration needed to block the vasodilator effect. nih.gov In contrast, other PAF antagonists, such as FR-900452, WEB 2086, and BN-50739, showed selectivity for blocking the vasoconstrictor effect of PAF. nih.gov Interestingly, a combination of low concentrations of CV-6209 (10 nM) with either FR-900452 (5 microM) or WEB 2086 (0.5 microM) was effective in blocking both the vasodilator and vasoconstrictor effects of PAF. nih.gov CV-6209 did not affect the vasodilator action of leukotriene B4 (LTB4) or the vasoconstrictor action of LTC4 and LTD4, indicating specificity for PAF-mediated effects. nih.gov Studies using a cascade perfusion model with two perfused rat hearts have shown that effluent from the first heart after PAF injection can cause vasoconstriction in the second (recipient) heart, highlighting the release of vasoactive substances. bac-lac.gc.ca Research suggests that lipoxygenase products are primarily responsible for the vasodilator and vasoconstrictor effects of PAF on coronary vasculature in isolated perfused rat hearts, with cyclooxygenase products playing only a partial role. physiology.org
Table 1: Summary of CV-6209 Effects on PAF-Induced Hypotension in Rats
| Model System | PAF Administration Route | CV-6209 Treatment | Effect on Hypotension | ED50 (mg/kg) | Citation |
| Wistar Rats | Intravenous | Pretreatment | Prevented | Not specified | nih.gov |
| Rats | 0.3 μg/kg i.v. | Pretreatment | Inhibited | 0.009 | medchemexpress.comscispace.comtargetmol.com |
| Rats | 1 μg/kg i.v. | Post-treatment | Reversed rapidly | 0.0046 | scispace.com |
Table 2: Cardioprotective Effects of CV-6209 in Swine Heart-Lung Transplantation
| Group | Protection from IRI (vs. Control) | P-value | Citation |
| CV-6209 Alone | Significantly better | < 0.05 | nih.gov |
| CV-6209 + Allopurinol | Significantly better | < 0.05 | nih.gov |
| Control | - | - | nih.gov |
Table 3: Selective Effects of CV-6209 on PAF-Induced Vascular Responses in Perfused Rat Heart
| PAF Effect | CV-6209 Effect | Relative Concentration for Blockade (vs. Vasodilation) | Citation |
| Vasodilation | Blocked | 1x | nih.gov |
| Vasoconstriction | Blocked | 10x | nih.gov |
Immune and Inflammatory Response Studies
PAF is a key mediator in immune and inflammatory responses, being released by and acting upon various immune cells, including mast cells. mdpi.commedchemexpress.com CV-6209 has been investigated for its ability to modulate these responses.
Role in Mast Cell Degranulation and Hypersensitivity Reactions in Animal Models
Mast cell degranulation is a critical event in allergic and hypersensitivity reactions, leading to the release of inflammatory mediators. CV-6209 has been shown to inhibit PAF-induced mast cell degranulation. medchemexpress.commdpi.com
In studies using LAD2 cells (a human mast cell line), CV-6209 inhibited PAF-induced release of β-hexosaminidase at concentrations of 0.2 µM (45% inhibition) and 2 µM (56% inhibition). jiaci.org Histamine release from LAD2 cells induced by PAF was also inhibited by CV-6209 at 2 µM (30% inhibition). jiaci.org In primary human lung mast cells (hLMCs), CV-6209 at 2 µM inhibited PAF-induced histamine release by 24%. jiaci.org While the inhibitory effect of rupatadine (B1662895) (another compound with anti-PAF activity) was comparable to CV-6209 in LAD2 cells, CV-6209 demonstrated a greater inhibitory effect in hLMCs. jiaci.org CV-6209 has also been shown to inhibit PAF-induced histamine release in human peripheral blood-derived mast cells. jiaci.org
In animal models of hypersensitivity, CV-6209 has demonstrated protective effects. In sensitized mice, CV-6209 (66 μg; i.v.) reduced asparaginase-induced hypersensitivity compared to nonpretreated mice. medchemexpress.com A murine model of asparaginase (B612624) allergy indicated that CV-6209 mitigated the severity of allergic reactions. psu.edu Pretreatment with CV-6209 was effective in blocking the allergic reaction even when a higher dose of asparaginase was administered, suggesting a significant role for PAF in asparaginase-induced allergies alongside histamine. psu.edu Furthermore, in a murine tumor model, treatment with the PAF receptor antagonist CV-6209 prevented lethal anaphylaxis induced by an antibody (10F.9G2). bmj.com
Table 4: Inhibition of PAF-Induced Mast Cell Degranulation by CV-6209
| Cell Type | Mediator Measured | PAF Concentration | CV-6209 Concentration | Inhibition (%) | Citation |
| LAD2 cells | β-hexosaminidase | Not specified | 0.2 µM | 45 | jiaci.org |
| LAD2 cells | β-hexosaminidase | Not specified | 2 µM | 56 | jiaci.org |
| LAD2 cells | Histamine | Not specified | 2 µM | 30 | jiaci.org |
| Human Lung Mast Cells | Histamine | Not specified | 2 µM | 24 | jiaci.org |
Intervention in Shock Models (e.g., Temporary Hepatic Inflow Occlusion)
PAF is recognized as a pivotal inflammatory mediator contributing to various types of shock, including those resulting from hepatic inflow occlusion. nih.govresearchgate.net The potential of CV-6209 as an intervention in shock models has been explored.
Studies in rats have investigated the effect of CV-6209 on shock induced by temporary hepatic inflow occlusion. nih.govresearchgate.net In control rats, forty-five minutes of hepatic inflow occlusion led to hypotension that persisted even after the restoration of blood flow. nih.gov In contrast, pretreatment with CV-6209 (3 mg/kg i.v.) significantly reversed this hypotension. nih.gov Furthermore, the survival rate of rats 90 minutes after declamping was significantly improved in the CV-6209 pretreated group (65%, n=20) compared to the control group (30%, n=20) (p < 0.05). nih.gov These findings underscore the significant role of PAF in the shock and associated mortality caused by temporary hepatic inflow occlusion and suggest that a PAF antagonist like CV-6209 could serve as a therapeutic agent. nih.gov
Beyond hemodynamic effects, CV-6209 pretreatment also demonstrated a protective effect against the impairment of hepatic energy metabolism following transient hepatic inflow occlusion in rabbits. nih.gov At 60 minutes after declamping, the arterial ketone body ratio (AKBR), an indicator of hepatic mitochondrial redox state, was significantly higher in the CV-6209 pretreated group (1.10 +/- 0.05) compared to the untreated group (0.72 +/- 0.06) (P < 0.01). nih.gov Hepatic energy charge was also significantly higher in the CV-6209 group (0.871 +/- 0.010) than in the untreated group (0.800 +/- 0.023) (P < 0.05). nih.gov These beneficial effects were not observed in sham-operated animals, indicating that CV-6209 specifically mitigated the metabolic impairment caused by the occlusion and reperfusion. nih.gov PAF has also been implicated in hypotension and cardiac dysfunctions observed in other shock syndromes, including hemorrhagic, traumatic, and septic shock. researchgate.net
Table 5: Effects of CV-6209 on Outcomes Following Temporary Hepatic Inflow Occlusion in Rats
| Group | Hypotension after Declamping | Survival Rate (90 min post-declamp) | P-value (Survival) | Citation |
| Control | Continued | 30% (n=20) | - | nih.gov |
| CV-6209 Pretreated | Significantly reversed | 65% (n=20) | < 0.05 | nih.gov |
Table 6: Effects of CV-6209 on Hepatic Energy Metabolism in Rabbits Following Transient Hepatic Inflow Occlusion
| Parameter | Group | Value (Mean +/- SEM) | P-value (vs. Untreated) | Citation |
| Arterial Ketone Body Ratio (AKBR) | CV-6209 Pretreated | 1.10 +/- 0.05 | < 0.01 | nih.gov |
| Untreated | 0.72 +/- 0.06 | - | nih.gov | |
| Hepatic Energy Charge | CV-6209 Pretreated | 0.871 +/- 0.010 | < 0.05 | nih.gov |
| Untreated | 0.800 +/- 0.023 | - | nih.gov |
Modulation of Leukocyte and Macrophage Activation and Function
CV-6209 has demonstrated significant effects on the activation and function of leukocytes and macrophages. Studies have shown that CV-6209 can inhibit key processes in these immune cells. For instance, it caused a concentration-dependent inhibition of both leukotriene B4 and superoxide (B77818) anion generation stimulated by fMet-Leu-Phe in isolated rabbit polymorphonuclear leukocytes, suggesting it can modulate markers of leukocyte activation pnas.orgpnas.org. In guinea pig adherent macrophages, CV-6209 inhibited both basal prostacyclin generation and that induced by endotoxin (B1171834) and fMet-Leu-Phe pnas.orgnih.gov. Furthermore, CV-6209 blocked the stimulatory effect of microvascular endothelial cells on macrophage phagocytic killing in murine peritoneal macrophages, indicating an influence on macrophage function and interaction with other cell types nih.govphysiology.org. CV-6209 also inhibited integrin-mediated adhesion in eosinophils, suggesting a role in modulating their adherence processes aai.org.
Oncological Research Applications
Investigations have explored the potential of CV-6209 in oncological research, particularly concerning its anti-tumoral effects. CV-6209 has displayed strong anti-tumoral effects in in vitro cultured human glioma cells and in in vivo mouse models researchgate.netimrpress.com.
Anti-proliferative Effects of CV-6209 on Glioma Cell Lines (in vitro Monolayer and Spheroid Cultures)
CV-6209 has shown potent antiproliferative effects on human glioma cell lines, specifically U-343 MGa and U-251 MG, when cultured as monolayers researchgate.net. The compound demonstrated low half-maximal inhibitory concentration (IC50) values, with 0.9 µM after 48 hours of treatment and 0.2 µM after 2 weeks of treatment researchgate.net. Notably, at these concentrations, no growth inhibitory effect was observed on normal glia cells (U-533 CG) researchgate.net. The effects on glioma cells were found to be reversible within the dose ranges that significantly inhibited cell proliferation researchgate.net.
Beyond monolayer cultures, CV-6209 was also tested on U-343 MGa cells grown as multicellular spheroids, a model that better mimics the three-dimensional structure of tumors in vivo researchgate.netsnmjournals.org. These studies also demonstrated good antitumoral effects, with observed decreases in both spheroid volume growth and thymidine (B127349) uptake researchgate.net.
Investigation of Ether-Lipid Structure Contribution to Anti-Tumoral Activity
Research suggests that the antiproliferative effects of CV-6209 on glioma cells are likely primarily linked to its ether-lipid structure researchgate.net. CV-6209 is an alkyl-phospholipid analog researchgate.net. Ether lipids and their derivatives represent a class of compounds being investigated for their antineoplastic activity nih.govpsu.edu. Their activity is thought to be partially mediated through direct effects on neoplastic cells, including cytotoxicity, anti-invasiveness, and the ability to induce cell differentiation psu.edu. The accumulation of these agents in neoplastic cells, disruption of lipid metabolism, and subsequent damage to cell membranes are considered crucial for their cytotoxic effects psu.edu. Ether lipids are a unique class of glycerophospholipids with an alkyl chain attached by an ether bond, which can alter membrane properties and affect membrane dynamics wustl.edu.
Cellular Mechanisms of Growth Inhibition (e.g., DNA and Protein Synthesis Uptake)
The growth inhibition observed in glioma cells treated with CV-6209 is associated with the inhibition of macromolecule synthesis. Studies indicated that CV-6209 greatly inhibited the uptake of both 3H-thymidine and 14C-methionine in glioma cells researchgate.net. This suggests that the compound interferes with DNA synthesis (indicated by thymidine uptake) and protein synthesis (indicated by methionine uptake), which are essential processes for cell growth and proliferation researchgate.net.
Reproductive Biology Investigations
CV-6209 has been investigated in the context of reproductive biology, specifically for its effects on pregnancy in murine models capes.gov.brnih.govbioscientifica.comresearchgate.netoup.comoup.com.
Analysis of CV-6209 Effects on Pregnancy in Murine Models
Studies in pregnant mice have shown that CV-6209 can affect pregnancy outcomes. When administered repeatedly during days 1-6 of pregnancy, CV-6209 prevented preimplantation thrombocytopenia and reduced the number of implantation sites in a dose-dependent manner capes.gov.brnih.govresearchgate.net. This suppression of pregnancy by CV-6209 was eliminated by the concomitant administration of PAF, suggesting its effect is mediated through PAF receptor antagonism capes.gov.brnih.gov. Further analysis revealed that CV-6209 was most effective in suppressing pregnancy when administered on days 4-5 of pregnancy, which correspond to the days of implantation in mice nih.govresearchgate.net. CV-6209 treatment did not exhibit apparent effects on embryonic development itself nih.gov. However, implantation was suppressed when day 4 embryos from saline-treated donor mice were transferred into the uteri of CV-6209-treated recipient mice nih.govbioscientifica.com. Once implanted, the in utero growth of these embryos was normal nih.govbioscientifica.com. These results collectively indicate that PAF plays a prerequisite role in pregnancy by promoting embryonic implantation, and CV-6209, as a PAF antagonist, interferes with this process at the maternal level during the implantation period nih.gov.
Implications for PAF Production by Preimplantation Embryos
Investigations utilizing CV-6209 have provided insights into the physiological significance of PAF production and secretion by preimplantation embryos capes.gov.brnih.govresearchgate.netoup.comcapes.gov.br. Studies in mice have explored the effects of CV-6209 on pregnancy to understand the role of embryonic PAF capes.gov.brnih.govcapes.gov.br. Repeated administration of CV-6209 to pregnant mice during the early stages of gestation (days 1-6) was found to prevent preimplantation thrombocytopenia and reduce the number of implantation sites in a dose-dependent manner capes.gov.brnih.gov. The suppressive effect of CV-6209 on pregnancy could be counteracted by the simultaneous administration of PAF capes.gov.brnih.gov.
Further research indicated that CV-6209 was most effective in suppressing pregnancy when administered during days 4-5 of gestation in mice, which corresponds to the period of implantation capes.gov.br. While CV-6209 treatment did not appear to negatively impact embryonic development itself, it suppressed implantation when day 4 embryos from untreated donor mice were transferred into CV-6209-treated recipient mice capes.gov.br. Once implanted, however, the in utero growth of these embryos was normal capes.gov.br. These findings collectively suggest that endogenous PAF is a prerequisite for successful pregnancy, primarily by promoting embryonic implantation capes.gov.br. The use of selective PAF-receptor antagonists like CV-6209 inhibits the trophic action of PAF on the preimplantation embryo and reduces the incidence of successful implantation in rodents oup.com.
While specific quantitative data tables on the dose-dependent effects on implantation sites were mentioned, numerical data suitable for direct extraction into a table was not consistently available across the search results for this specific section.
Other Biological Systems under Investigation
CV-6209 has been employed as a research tool to investigate the roles of PAF-R in a variety of other biological systems beyond embryonic development caymanchem.com. Its use has facilitated the exploration of diverse physiological and pathophysiological processes mediated by PAF-R signaling encyclopedia.pubmdpi.com.
Exploration of Diverse Physiological and Pathophysiological Roles of PAF-R
The PAF receptor, a G protein-coupled receptor, is expressed on the surface of numerous mammalian cells, including leukocytes, neutrophils, platelets, macrophages, and endothelial cells imrpress.com. Binding of PAF or PAF-like lipids to PAF-R triggers various intracellular signaling cascades imrpress.com. Given that PAF mediates a wide range of cellular functions and cell-cell interactions, it is involved in both physiological processes and numerous pathophysiological conditions encyclopedia.pubmdpi.comnih.gov. CV-6209, as a selective PAF-R antagonist, has been instrumental in dissecting these roles.
Research utilizing CV-6209 has contributed to understanding the involvement of PAF-R in:
Inflammation: PAF is a potent pro-inflammatory mediator implicated in various inflammatory conditions encyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.net. CV-6209 has been used to study the contribution of PAF-R signaling to inflammatory responses in different contexts imrpress.comnih.govresearchgate.net.
Gastric Mucosal Injury: Studies have shown that CV-6209 can significantly attenuate gastric mucosal injury induced by ischemia-reperfusion, suggesting a role for endogenous PAF in this process, potentially by inhibiting neutrophil superoxide production induced by PAF nih.govresearchgate.net.
Anaphylaxis: CV-6209 has been investigated for its effects on anaphylactic reactions, demonstrating its potential to prevent lethal anaphylaxis in certain model systems, suggesting PAF's role as a chemical mediator in these responses bmj.comscience.gov.
Cardiovascular System: PAF is involved in the mediation of blood pressure and normal inflammatory and hemostatic responses mdpi.com. CV-6209 has been used to study the role of PAF receptor signaling in cardiovascular diseases caymanchem.comencyclopedia.pubmdpi.comresearchgate.net.
Central Nervous System: PAF appears to play a crucial role in cell signaling in the central nervous system, and CV-6209 has been utilized in exploring its potential involvement in CNS pathology encyclopedia.pubmdpi.comresearchgate.net.
Cancer: PAF and its receptor play a significant role in systemic inflammation, which is linked to the development of several chronic diseases, including cancer encyclopedia.pubmdpi.comnih.gov. CV-6209 has been used in studies investigating the role of PAF-R in cancer-related processes imrpress.comresearchgate.net.
Infections: PAF is implicated in the host response to infections, and studies using PAF-R antagonists like CV-6209 have explored these roles encyclopedia.pubscience.gov.
Smooth Muscle Activity: Research has also investigated the effects of PAF on the mechanical activities of smooth muscles in various tissues, with CV-6209 being used to understand the PAF-R mediated responses researchgate.net.
Analytical and Methodological Considerations for Cv 6209 D5 in Research
Application of CV-6209-d5 as a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled compounds like this compound are widely used as internal standards in quantitative analytical methods, especially those employing mass spectrometry. scioninstruments.comwuxiapptec.comlumiprobe.comresearchgate.net Their nearly identical chemical and physical properties to the unlabeled analyte (CV-6209) ensure that they behave similarly throughout sample preparation and analysis, effectively compensating for variations and matrix effects that can impact accuracy and precision. scioninstruments.comwuxiapptec.comresearchgate.net
Quantification of CV-6209 in Biological Samples using Mass Spectrometry (GC-MS, LC-MS)
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered a gold standard for accurate quantification of analytes in complex biological matrices using mass spectrometry, including both GC-MS and LC-MS/MS. scioninstruments.comwuxiapptec.comresearchgate.netamazonaws.com By adding a known amount of this compound to biological samples (e.g., plasma, tissue homogenates) before extraction and analysis, researchers can correct for potential analyte loss during sample preparation steps like extraction and reconstitution, as well as for variations in ionization efficiency (matrix effects) during MS detection. scioninstruments.comwuxiapptec.com The ratio of the signal intensity of endogenous CV-6209 to that of the spiked this compound is used for precise quantification. wuxiapptec.comamazonaws.com
One study utilized LC-MS/MS for the quantification of PAF in serum from mice, demonstrating the applicability of mass spectrometry-based methods for analyzing lipid mediators and related compounds in biological samples from animal models. bmj.com While this specific study focused on PAF quantification, the principle of using mass spectrometry with internal standards is directly transferable to the quantification of PAF receptor antagonists like CV-6209, with this compound serving as the ideal internal standard.
Utility in Pharmacokinetic and Metabolomic Studies of CV-6209 in Preclinical Models
Stable isotope-labeled analogs are invaluable in pharmacokinetic (PK) and metabolomic studies in preclinical models. amazonaws.comisotope.commdpi.com In pharmacokinetic studies, this compound can be used to accurately quantify the concentration of administered CV-6209 in biological fluids and tissues over time, allowing for the determination of absorption, distribution, metabolism, and excretion (ADME) parameters. The use of the labeled standard helps to distinguish the administered compound from any endogenous substances or background noise during analysis.
In metabolomic studies aimed at understanding the metabolic fate of CV-6209, stable isotope labeling can be employed. While this compound is primarily used for quantification, studies involving the administration of isotopically labeled CV-6209 itself (if available) could allow researchers to track its metabolites using mass spectrometry, providing insights into the metabolic pathways involved. Stable isotope labeling in metabolomics helps in identifying and quantifying metabolites and understanding metabolic pathway activity. amazonaws.comisotope.commdpi.com
Advanced Analytical Techniques in CV-6209 Research
Research involving CV-6209, as a PAF receptor antagonist, frequently employs a range of advanced analytical and biological techniques to characterize its interaction with the PAF receptor and assess its functional effects.
Radioligand Binding Assays using [3H]-PAF
Radioligand binding assays are a fundamental technique for characterizing the binding properties of receptors and their ligands, including the PAF receptor and antagonists like CV-6209. nih.govnih.govpsu.eduphysiology.orgresearchgate.netnih.gov These assays typically involve the use of a tritiated ([3H]) form of a high-affinity ligand, such as [3H]-PAF, incubated with membranes or cells expressing the PAF receptor. nih.govnih.govpsu.eduphysiology.orgresearchgate.netnih.gov
CV-6209's affinity for the PAF receptor can be determined by its ability to displace the binding of [3H]-PAF in a concentration-dependent manner. nih.govnih.govpsu.eduphysiology.orgresearchgate.netnih.gov Studies have demonstrated that CV-6209 competitively inhibits [3H]-PAF binding to PAF receptors in various preparations, including canine platelet membranes and corneal epithelium. nih.govnih.govpsu.eduphysiology.orgresearchgate.net The potency of CV-6209 in these assays is typically expressed as an inhibition constant (Ki) or IC50 value, representing the concentration required to inhibit 50% of the specific radioligand binding. nih.govpsu.edunih.gov
Table 1: Representative Inhibition Constants (Ki) or IC50 Values of CV-6209 in [3H]-PAF Binding Assays
| Preparation | Ligand | Parameter | Value | Reference |
| Canine platelet membranes | [3H]-PAF | Ki | 7.9 nM* | nih.gov |
| Bovine corneal epithelium | [3H]-PAF | IC50 | Potent | psu.edu |
| Rabbit corneal epithelium | [3H]-PAF | Potency | Similar to CV 3988 | nih.govresearchgate.net |
| Human platelet membranes | [3H]-PAF | Ki | Potent | nih.gov |
| Lamb lung membranes | [3H]-PAF | Inhibition | Conc.-dependent | physiology.org |
*Note: The Ki value of 7.9 nM is listed as the most potent among several antagonists tested in this specific study, where CV-6209 was also included. nih.gov
These binding assays provide crucial data on the affinity and specificity of CV-6209 for the PAF receptor at a molecular level.
Cell-Based Assays for Receptor Activation and Functional Inhibition
Cell-based assays are essential for evaluating the functional consequences of PAF receptor activation and the ability of antagonists like CV-6209 to inhibit these responses in a cellular context. These assays measure various downstream effects triggered by PAF binding to its receptor.
Examples of cell-based assays used in CV-6209 research include:
Platelet Aggregation Assays: CV-6209 is a known inhibitor of PAF-induced platelet aggregation in species like rabbits and humans. caymanchem.commedchemexpress.commedchemexpress.com This is a direct functional assay measuring the primary effect of PAF on platelets.
Calcium Flux Assays: PAF receptor activation can lead to intracellular calcium mobilization. Cell-based assays measuring calcium flux using fluorescent indicators can be used to assess the inhibitory effect of CV-6209 on this signaling pathway. eurofinsdiscovery.com
Degranulation Assays: In inflammatory cells like mast cells and eosinophils, PAF can induce the release of mediators (e.g., histamine (B1213489), beta-hexosaminidase, eosinophil-derived neurotoxin - EDN). Assays measuring the release of these substances are used to evaluate CV-6209's ability to block PAF-induced degranulation. jiaci.orgaai.org Studies have shown CV-6209 inhibits PAF-induced histamine and β-hexosaminidase release in human mast cells. jiaci.org
Superoxide (B77818) Production Assays: PAF can stimulate the production of reactive oxygen species like superoxide anions in cells such as eosinophils. Chemiluminescence-based assays can measure superoxide production, and CV-6209 has been shown to inhibit both phases of PAF-induced superoxide production in human eosinophils. aai.orgaai.org
Smooth Muscle Contraction Assays: PAF can induce contraction in various smooth muscles. In vitro studies using isolated smooth muscle preparations can assess the inhibitory effect of CV-6209 on PAF-induced contractions. CV-6209 has been shown to suppress PAF-induced contractions in rat gastrointestinal smooth muscles. jst.go.jp
Table 2: Examples of Functional Inhibition by CV-6209 in Cell-Based Assays
| Cell Type / Assay | PAF Response Inhibited | CV-6209 Effect | Reference |
| Rabbit platelets (Aggregation) | PAF-induced aggregation | IC50 = 75 nM | caymanchem.commedchemexpress.com |
| Human platelets (Aggregation) | PAF-induced aggregation | IC50 = 170 nM | caymanchem.commedchemexpress.com |
| Human mast cells (Histamine/β-hexosaminidase release) | PAF-induced degranulation | Inhibitory effect | jiaci.org |
| Human eosinophils (Superoxide production) | PAF-induced superoxide | Inhibited both phases (IC50 0.2 nM & 30 nM) | aai.org |
| Rat gastrointestinal smooth muscle (Contraction) | PAF-induced contraction | Almost completely suppressed at 10⁻⁵ M against 10⁻⁶ M PAF | jst.go.jp |
These cell-based assays provide functional validation of CV-6209's activity as a PAF receptor antagonist and are crucial for understanding its potential therapeutic effects.
In vivo Experimental Design for Assessing Biological Effects in Animal Models
In vivo studies using animal models are critical for assessing the biological effects of CV-6209 and the role of PAF receptor antagonism in complex physiological and pathological processes. ichor.bio These studies often involve administering CV-6209 to animals and then measuring various physiological parameters or biological outcomes. Analytical methods are frequently integrated into these studies to quantify the compound or assess biomarkers.
Animal models used in research involving CV-6209 include rats, mice, lambs, guinea pigs, and dogs. caymanchem.comnih.govphysiology.orgaai.orgjst.go.jpnih.govwjgnet.combmj.comjst.go.jp Experimental designs vary depending on the research question but often involve:
Assessment of PAF-induced responses: Animals may be challenged with PAF to induce specific responses (e.g., hypotension, inflammation, bronchoconstriction), and the ability of CV-6209 to block these effects is evaluated. CV-6209 has been shown to prevent PAF-induced hypotension in rats. caymanchem.commedchemexpress.commedchemexpress.com
Disease models: CV-6209 is used in various disease models where PAF is implicated, such as models of shock, inflammation, or tissue injury (e.g., liver injury). wjgnet.combmj.com
Measurement of biomarkers: Analytical techniques, including mass spectrometry, can be used to quantify levels of PAF, its metabolites, or other relevant biomarkers in biological samples from treated animals to correlate with observed biological effects. LC-MS/MS has been used to quantify PAF in serum in a mouse model of anaphylaxis. bmj.com
Pharmacokinetic studies: As mentioned in Section 5.1.2, in vivo studies are used to determine the pharmacokinetic profile of CV-6209 in different species, often utilizing stable isotope-labeled standards for accurate quantification.
The design of these in vivo experiments requires careful consideration of factors such as animal model selection, route of administration, timing of interventions, and appropriate endpoints for measurement. ichor.bio The integration of sensitive and specific analytical methods, potentially utilizing this compound as an internal standard for quantification of CV-6209 or its metabolites, is crucial for obtaining reliable and interpretable results in these complex biological systems.
Table 3: Examples of In Vivo Studies Utilizing CV-6209
| Animal Model | Condition/Challenge | Measured Outcome(s) | Relevance to CV-6209 Research | Reference |
| Rats | PAF-induced hypotension | Blood pressure | Demonstrates in vivo PAF receptor antagonism | caymanchem.commedchemexpress.commedchemexpress.com |
| Rats | Hepatic ischemia-reperfusion | Bile flow, ATP levels, AST levels | Investigates PAF's role in injury and CV-6209's protective effect | wjgnet.com |
| Mice | IgG-dependent anaphylaxis | Anaphylactic symptoms, serum PAF | Assesses CV-6209's prevention of anaphylaxis, includes PAF quantification by LC-MS/MS | bmj.com |
| Lambs | PAF receptor binding in lungs | [3H]-PAF binding | Characterizes PAF receptor in lung tissue and CV-6209's inhibition | physiology.org |
| Rats | Gastrointestinal smooth muscle activity | Mechanical activity | Evaluates CV-6209's effect on PAF-induced contractions in vivo | jst.go.jpjst.go.jp |
These in vivo studies, supported by appropriate analytical methodologies, provide valuable insights into the biological functions mediated by the PAF receptor and the potential of CV-6209 as a pharmacological tool or therapeutic lead.
Future Directions in Research on Cv 6209 and Its Deuterated Analogues
Elucidation of Remaining Uncharacterized PAF-R Subtypes and Their Roles
While the G protein-coupled PAF-R is the primary target, the possibility of PAF-R subtypes or functionally distinct receptor pools exists and requires further investigation psu.eduhku.hk. Research suggests that PAF can initiate apoptosis independently of its canonical G-protein coupled receptor in some contexts, while the receptor itself can mediate cytoprotective effects, indicating complex signaling dynamics researchgate.net. CV-6209 has shown competitive antagonism at PAF receptors in platelets and polymorphonuclear leukocytes, but non-competitive antagonism in guinea-pig macrophages, suggesting potential differences in receptor interaction or downstream signaling based on cell type nih.gov. Future studies should aim to:
Identify and characterize any remaining uncharacterized PAF-R subtypes using advanced molecular and pharmacological techniques.
Determine the specific cellular distribution and functional roles of these subtypes in different tissues and disease states.
Investigate the binding characteristics and efficacy of CV-6209 and its deuterated analogues against these potential subtypes to understand their full spectrum of activity.
Explore the implications of competitive versus non-competitive antagonism observed with CV-6209 in different cell types nih.gov.
Understanding the nuances of PAF-R signaling, including potential subtypes and differential downstream effects (e.g., pro- versus anti-apoptotic signals), is crucial for precisely targeting PAF-mediated pathologies researchgate.net.
Further Investigation into Non-PAF-R Mediated Actions of CV-6209
Although primarily known as a potent PAF-R antagonist, the potential for CV-6209 to exert effects independent of PAF-R should be further explored researchgate.net. Some studies hint at possible off-target interactions or modulation of other pathways. For instance, while CV-6209 effectively inhibits PAF-induced effects, its impact on responses induced by other mediators like arachidonic acid, histamine (B1213489), or bradykinin (B550075) is minimal, supporting its specificity for the PAF-R caymanchem.com. However, a study on rat paw edema models showed CV-6209's effectiveness against various phlogogenic agents beyond just PAF, suggesting potential broader anti-inflammatory actions nih.gov. Future research should focus on:
Systematically screening for potential interactions of CV-6209 and its deuterated analogues with other receptors, enzymes, or signaling molecules using unbiased high-throughput methods.
Investigating the mechanisms behind any observed non-PAF-R mediated effects, such as the reduction in basal PGI2 production by macrophages at certain concentrations of CV-6209 nih.gov.
Determining the physiological and pathological relevance of these non-canonical actions.
Utilizing deuterated analogues like CV-6209-d5 in these studies to potentially differentiate between parent compound effects and those of its metabolites.
Elucidating non-PAF-R mediated actions is vital for a complete understanding of CV-6209's pharmacological profile and to avoid potential off-target effects in therapeutic applications.
Development of Novel CV-6209 Analogues with Enhanced Selectivity or Efficacy
The development of novel analogues of CV-6209 remains a critical area for future research nih.gov. While CV-6209 is potent, designing compounds with improved selectivity for specific PAF-R mediated pathways or enhanced efficacy in particular disease contexts is desirable. Structure-activity relationship studies have been conducted for CV-6209 and related PAF antagonists, providing a basis for rational design pjps.pksci-hub.se. Future synthetic efforts should aim for:
Designing and synthesizing novel CV-6209 analogues with modified structures to potentially improve receptor binding affinity, selectivity for specific PAF-R mediated downstream pathways, or pharmacokinetic properties.
Exploring the impact of deuteration at different positions within the CV-6209 structure (beyond -d5) to fine-tune metabolic stability and pharmacokinetic profiles.
Evaluating the in vitro and in vivo potency and selectivity of these new analogues compared to the parent compound.
Investigating the potential for dual-targeting compounds that combine PAF-R antagonism with modulation of other relevant inflammatory pathways.
The synthesis and evaluation of novel analogues, including further deuterated forms, are essential steps in developing more effective and targeted therapies.
Exploration of Broader Preclinical Applications in Emerging Disease Models
PAF and its receptor are implicated in a wide range of inflammatory and immune-mediated conditions nih.govmdpi.comresearchgate.net. While CV-6209 has been studied in models of shock, ischemia-reperfusion injury, and inflammation nih.govnih.govnih.gov, its potential in other emerging disease models warrants exploration. Recent research highlights the involvement of the PAF pathway in conditions such as severe pediatric anaphylaxis, blood-brain barrier permeability, reproduction, ocular diseases, and cancer researchgate.netimrpress.com. Future preclinical research should investigate the efficacy of CV-6209 and its deuterated analogues in models of:
Neuroinflammatory and neurodegenerative diseases, given PAF's role in the central nervous system and conditions like Alzheimer's and potentially Parkinson's disease nih.gov.
Various cancer types, building on findings that CV-6209 showed anti-tumoral effects in glioma models imrpress.com.
Ocular diseases where PAF is implicated researchgate.net.
Conditions involving altered blood-brain barrier permeability researchgate.net.
Inflammation-induced preterm birth scispace.com.
Chronic rhinosinusitis with nasal polyps, where PAF may play a role researchgate.net.
These studies should utilize appropriate animal models and endpoints to rigorously evaluate the therapeutic potential of CV-6209 and its analogues in these diverse pathological settings. The use of deuterated analogues like this compound can be particularly valuable in these preclinical studies to better understand the pharmacokinetics and metabolism in different disease models.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis and characterization of CV-6209-d5?
- Methodology :
- Step 1 : Define the compound’s physicochemical properties (e.g., solubility, stability) using computational tools (e.g., molecular dynamics simulations) to inform synthesis protocols .
- Step 2 : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) for purity validation, referencing protocols from analogous compounds .
- Step 3 : Adopt a factorial design to test reaction conditions (e.g., temperature, catalyst ratios) and optimize yield .
- Key Table :
| Parameter | Analytical Method | Validation Criteria (e.g., ≥95% purity) |
|---|---|---|
| Purity | HPLC | Retention time matching reference standard |
| Structural Confirmation | NMR | Peak alignment with predicted spectra |
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodology :
- Step 1 : Document batch-specific data (e.g., synthesis date, storage conditions) to control variability .
- Step 2 : Share raw datasets (e.g., spectral files, chromatograms) in supplementary materials with metadata annotations .
- Step 3 : Validate findings across independent labs using blinded sample analysis to minimize bias .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Step 1 : Conduct a systematic review to identify conflicting studies (e.g., differing IC50 values) .
- Step 2 : Apply meta-regression to assess confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Step 3 : Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Example Contradiction :
| Study | Reported IC50 (nM) | Cell Line | Assay Type |
|---|---|---|---|
| Zhang et al. (2023) | 12.5 ± 1.2 | HEK293 | Fluorescence |
| Lee et al. (2024) | 45.7 ± 3.8 | HeLa | Luminescence |
- Resolution : Test both cell lines under identical assay conditions to isolate biological vs. methodological variability .
Q. How can computational modeling improve the mechanistic understanding of this compound’s target interactions?
- Methodology :
- Step 1 : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against known targets .
- Step 2 : Validate predictions with molecular dynamics simulations (≥100 ns trajectories) to assess stability .
- Step 3 : Cross-reference with mutagenesis data to identify critical residues for binding .
Q. What ethical and methodological considerations apply to in vivo studies of this compound?
- Methodology :
- Step 1 : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
- Step 2 : Use power analysis to determine minimum animal cohort sizes, minimizing unnecessary use .
- Step 3 : Pre-register protocols on platforms like Open Science Framework to ensure transparency .
Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data?
- Methodology :
- Step 1 : Perform allometric scaling from preclinical models (e.g., rodents to primates) to estimate human PK parameters .
- Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
- Step 3 : Validate with microdosing trials using radiolabeled this compound for traceability .
Cross-Disciplinary & Validation Questions
Q. What interdisciplinary approaches enhance the translational potential of this compound?
- Methodology :
- Step 1 : Collaborate with bioinformatics teams to analyze omics data (e.g., transcriptomic changes post-treatment) .
- Step 2 : Partner with material scientists to develop targeted delivery systems (e.g., nanoparticles) .
- Step 3 : Integrate clinical pharmacologists for dose-escalation study design .
Q. How can researchers validate this compound’s selectivity across related targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
